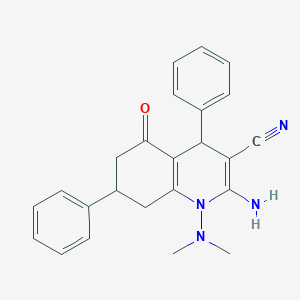
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. This compound has shown promising results in scientific research, especially in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of DNA topoisomerase II. This enzyme is essential for DNA replication and is overexpressed in many cancer cells. By inhibiting DNA topoisomerase II, the compound prevents DNA replication and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. The compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the research on N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to investigate the compound's efficacy in combination with other anticancer agents. Another direction is to study the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further research is needed to optimize the synthesis method and improve the compound's pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been reported in the literature. The method involves the reaction of 2-fluoroaniline, 4-hydroxy-3-methoxybenzaldehyde, and 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Nombre del producto |
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C30H27FN2O4 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H27FN2O4/c1-17-27(30(36)33-22-11-7-6-10-21(22)31)28(19-12-13-24(34)26(16-19)37-2)29-23(32-17)14-20(15-25(29)35)18-8-4-3-5-9-18/h3-13,16,20,28,32,34H,14-15H2,1-2H3,(H,33,36) |
Clave InChI |
QLRMLMWSUMKFSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5F |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)


